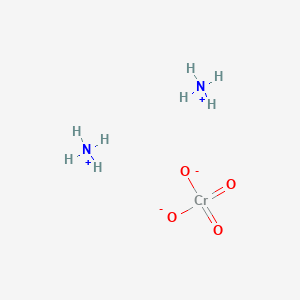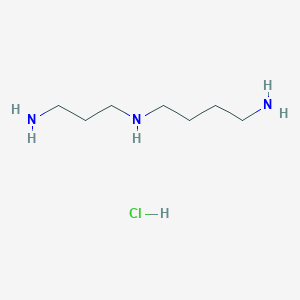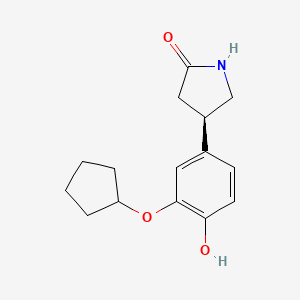
Ammonium chromate-powder
Descripción general
Descripción
Ammonium chromate is an inorganic compound made up of ammonium ions (NH4+) and chromate ions (CrO4 2-). It appears as a yellow crystalline solid . It is soluble in water but insoluble in alcohol and ether .
Synthesis Analysis
Ammonium chromate can be prepared through the reaction of ammonia with chromium trioxide. Alternatively, it can also be prepared by reacting an ammonium salt, such as ammonium chloride, with a solution of potassium chromate or sodium chromate .Molecular Structure Analysis
The molecular formula of Ammonium chromate is (NH4)2CrO4 . It has a molar mass of 152.07 g/mol .Chemical Reactions Analysis
Ammonium chromate is a strong oxidizing agent. When heated, it decomposes to emit toxic chromium fumes and nitrogen oxides . It also reacts with acids to form a chromate salt and water .Physical And Chemical Properties Analysis
Ammonium chromate is identifiable by its bright yellow-orange crystalline solid appearance. Its density is 1.72 g/cm³, and it decomposes when heated rather than melting, which typically occurs around 180°C (356°F) .Aplicaciones Científicas De Investigación
Metallurgy
Ammonium chromate: is used in metallurgy, particularly in the production of chromium compounds . It serves as a corrosion-resistant agent and contributes to the hardness of metals. In the context of ferrochrome production, which accounts for a significant percentage of chromium usage, ammonium chromate can be involved in the synthesis of chromium alloys .
Catalysis
In catalysis, ammonium chromate acts as a precursor for chromium-based catalysts. These catalysts are essential in various chemical reactions, including those in the petrochemical industry, where they facilitate the production of different grades of plastic and other chemicals .
Dyes and Pigments
Chromium compounds derived from ammonium chromate are used to produce a variety of dyes and pigments. These are utilized in textile manufacturing, painting, and printing industries due to their vibrant colors and stability .
Wood Preservation
Ammonium chromate plays a role in wood preservation. Its compounds are used as preservatives to protect wood from decay, pests, and fungi, thereby extending the life of wooden structures and furniture .
Foundry Applications
In foundry applications, ammonium chromate is used as a binding agent in molds and cores. It helps in creating a strong and precise mold that can withstand high temperatures during metal casting processes .
Tanning
The tanning industry utilizes ammonium chromate for the production of chromium tanning salts. These salts are crucial in converting raw hides into leather, making the material more durable and less susceptible to decomposition .
Photochromic Materials
Ammonium chromate finds applications in the development of photochromic materials. These materials change color when exposed to light and have applications in security markings, optical shutters, and photo-switchable molecular devices .
Environmental Applications
Lastly, ammonium chromate is used in environmental applications, such as the adsorption of pollutants. It can be employed in water treatment processes to remove contaminants and improve water quality .
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
diazanium;dioxido(dioxo)chromium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.2H3N.4O/h;2*1H3;;;;/q;;;;;2*-1/p+2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFFLHUNPSHBKRG-UHFFFAOYSA-P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[NH4+].[NH4+].[O-][Cr](=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
(NH4)2CrO4, CrH8N2O4 | |
| Record name | ammonium chromate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Ammonium_chromate | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3064857 | |
| Record name | Ammonium chromate ((NH4)2CrO4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3064857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Ammonium chromate appears as a yellow crystalline solid. Density 1.866 g / cm3. Soluble in water. Toxic by inhalation (of dust). A strong irritant. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Used in dyeing, photography, chemical analysis, and as a corrosion inhibitor., Yellow solid; Loses some ammonia to air; [Merck Index] Fine yellow crystals; Soluble in water; [MSDSonline] Has ammonia smell; [Ullmann] | |
| Record name | AMMONIUM CHROMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2423 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ammonium chromate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3654 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Solubility |
Solubility in water: 34.4% at 50 °C, Solubility in water: 19.78% at 0 °C; 41.20% at 75 °C, In water: 27.02% at 25 °C, In water: 37 g/100 g water at 25 °C, Sparingly soluble in liquid ammonia, acetone; slightly sol in methanol; practically insoluble in ethanol | |
| Record name | AMMONIUM CHROMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/482 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.91 at 53.6 °F (USCG, 1999) - Denser than water; will sink, 1.866, Density: 1.91 at 12 °C; decomposes at 180 °C | |
| Record name | AMMONIUM CHROMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2423 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | AMMONIUM CHROMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/482 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Dichromates | |
| Record name | AMMONIUM CHROMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/482 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Ammonium chromate | |
Color/Form |
Yellow crystals, Yellow acicular crystals, Color in water: Yellow | |
CAS RN |
7788-98-9; 52110-72-2, 7788-98-9, 52110-72-2 | |
| Record name | AMMONIUM CHROMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2423 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Ammonium chromate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007788989 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ammonium chromium oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052110722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromic acid (H2CrO4), ammonium salt (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ammonium chromate ((NH4)2CrO4) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3064857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ammonium chromate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.217 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMMONIUM CHROMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7I33TTT6D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | AMMONIUM CHROMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/482 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
356 °F (USCG, 1999), 185 °C (decomposes) | |
| Record name | AMMONIUM CHROMATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2423 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | AMMONIUM CHROMATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/482 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N'-Hydroxy-N-[1-(benzo[b]thiophene-2-yl)ethyl]urea](/img/structure/B1147631.png)

![N-[(Dimethylamino)methylene]-2',3'-O-(methoxymethylene)guanosine](/img/structure/B1147636.png)
![N,N-diethyl-2-[2-(4-hydroxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl]acetamide](/img/structure/B1147638.png)
![(1R,2S,3S,5S)-8-(3-Iodoprop-2-en-1-yl)-3-(4-methylphenyl)-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B1147640.png)
![4-(3-(5-amino-2-(furan-2-yl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl)propyl)phenol](/img/structure/B1147642.png)
